Benzo[b]thiophene-2,3-dione
CAS No.: 493-57-2
Cat. No.: VC20764356
Molecular Formula: C8H4O2S
Molecular Weight: 164.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 493-57-2 |
|---|---|
| Molecular Formula | C8H4O2S |
| Molecular Weight | 164.18 g/mol |
| IUPAC Name | 1-benzothiophene-2,3-dione |
| Standard InChI | InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H |
| Standard InChI Key | MHESOLAAORBNPM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)S2 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)S2 |
Introduction
Chemical Identity and Structural Characteristics
Benzo[b]thiophene-2,3-dione is a heterocyclic organic compound belonging to the benzothiophene family. Its chemical structure consists of a benzene ring fused with a thiophene ring, featuring two carbonyl (C=O) groups at positions 2 and 3 of the thiophene ring. This dione structure confers distinctive chemical properties that differentiate it from other benzothiophene derivatives. The compound has a molecular formula of C8H4O2S and a molecular weight of 164.181 g/mol .
The compound is registered with the Chemical Abstracts Service (CAS) under registry number 493-57-2, and its IUPAC Standard InChIKey is MHESOLAAORBNPM-UHFFFAOYSA-N . This bicyclic system containing a sulfur heteroatom represents an important structural scaffold in medicinal chemistry, with the heterocyclic nature contributing to its potential interactions with biological targets.
Table 1. Chemical Identifiers and Properties of Benzo[b]thiophene-2,3-dione
| Property | Value |
|---|---|
| Chemical Formula | C8H4O2S |
| Molecular Weight | 164.181 g/mol |
| CAS Registry Number | 493-57-2 |
| IUPAC Standard InChIKey | MHESOLAAORBNPM-UHFFFAOYSA-N |
Benzo[b]thiophene-2,3-dione is known by several alternative names in the scientific literature, reflecting its structural characteristics and historical nomenclature conventions.
Table 2. Alternative Names for Benzo[b]thiophene-2,3-dione
| Alternative Name |
|---|
| Thioisatin |
| Thianaphthenequinone |
| Thionaphthenequinone |
| Thionaphthoquinone |
| 2,3-Dioxo-2,3-dihydrothionaphthene |
| 2,3-Thionaphthenequinone |
| Benzo[b]thiophen-2,3-dion |
| 2,3-Dihydrobenzo[b]thiophen-2,3-dione |
| 2,3-Dioxo-2,3-dihydrobenzo[b]thiophene |
| Benzothiophene-2,3-dione |
| NSC 114478 |
Physical and Chemical Properties
The physical and chemical properties of Benzo[b]thiophene-2,3-dione can be inferred from its molecular structure. The compound features a planar aromatic system with a heterocyclic ring containing sulfur, along with two carbonyl groups that significantly influence its chemical behavior. These structural elements contribute to its reactivity profile and potential for interactions with biological systems.
The presence of the two adjacent carbonyl groups in the thiophene ring creates an α-dicarbonyl system, which is likely to be reactive toward nucleophilic addition reactions. This structural feature may also contribute to potential redox activity, as α-dicarbonyl compounds can participate in various oxidation-reduction processes. The aromatic system provides stability through resonance, while the sulfur atom influences its electronic properties and may facilitate coordination with metals or interactions with biological macromolecules.
The compound's aromaticity likely contributes to its stability at room temperature, while the carbonyl groups would be expected to participate in hydrogen bonding interactions with appropriate donors. This characteristic could influence its solubility profile and interactions with biological targets such as proteins and receptors.
Synthesis and Production Methods
While the search results provide limited specific information about the synthesis of Benzo[b]thiophene-2,3-dione itself, they do offer insights into synthetic approaches for related benzothiophene derivatives that might be adaptable for this compound.
Benzothiophene ring systems can be constructed through various methods. One approach involves starting with compounds like 2,5-dimethoxy-6-nitrobenzaldehyde or commercially available 2-nitrobenzaldehyde in the presence of methylthioglycolate to provide thiophene-fused esters . These esters can then undergo further transformations to yield various benzothiophene derivatives.
Another synthetic strategy mentioned in the literature involves the preparation of benzothiophene carboxaldehydes followed by transformations of the aldehyde functionality. For example, a microwave-supported Grignard reaction of benzo[b]thiophene-2-carboxaldehydes with vinyl magnesium bromide, followed by oxidation of the resulting alcohols with MnO2, has been reported for the synthesis of certain benzothiophene derivatives . This approach potentially could be modified for the synthesis of Benzo[b]thiophene-2,3-dione through appropriate oxidation steps.
For related benzothiophene derivatives, multi-step synthetic procedures have been described, including Knoevenagel condensation of benzo[b]thiophene-2-carboxaldehyde with diethyl malonate, followed by addition of KCN and subsequent hydrolysis to dicarboxylic acids . Such synthetic routes demonstrate the versatility of benzothiophene chemistry and might provide inspiration for specific synthesis methods for Benzo[b]thiophene-2,3-dione.
Recent research has focused on specific benzothiophene derivatives for their anticonvulsant and analgesic properties. For example, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been evaluated for their anticonvulsant effects in various seizure models, including maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) models . These compounds have also shown promising results in models of tonic pain and oxaliplatin-induced neuropathic pain .
Additionally, some benzothiophene derivatives have demonstrated affinity for 5-HT1A receptors, which are important targets in the treatment of neuropsychiatric disorders . This suggests potential applications in the management of conditions such as anxiety and depression. The presence of the dione structure in Benzo[b]thiophene-2,3-dione might confer unique pharmacological properties that differentiate it from other benzothiophene derivatives, potentially opening new avenues for therapeutic applications.
Molecular docking studies have been employed to understand the interactions between benzothiophene derivatives and their biological targets. These computational approaches provide insights into structure-activity relationships and guide the rational design of more potent and selective compounds . For instance, docking studies have shed light on the electrostatic interactions that explain the observed affinity of certain benzothiophene derivatives for 5-HT1A receptors .
The versatility of the benzothiophene scaffold allows for various structural modifications to optimize properties for specific therapeutic applications. This structural flexibility, combined with the diverse biological activities observed in benzothiophene derivatives, suggests that Benzo[b]thiophene-2,3-dione could be a valuable starting point for the development of novel bioactive compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume